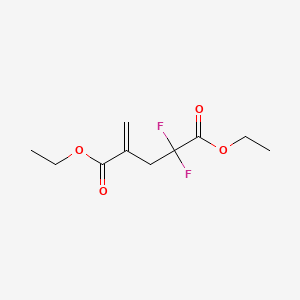

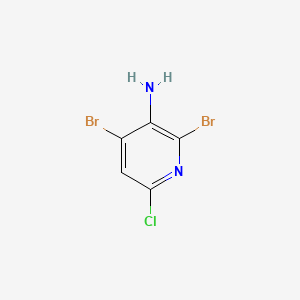

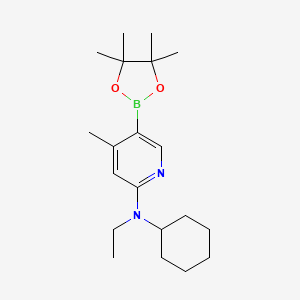

![molecular formula C17H18O2 B577888 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-04-4](/img/structure/B577888.png)

3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers (n-butane and isobutane) of butane .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds like 3-Tert-Butyladipic Acid has been reported. It has a molecular formula of CHO, an average mass of 202.247 Da, and a Monoisotopic mass of 202.120514 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Tert-Butyladipic Acid is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Synthesis

Biphenyl derivatives like 3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid are significant in medicinal chemistry. They serve as structural moieties in a wide range of compounds with pharmacological activities. These include drugs with antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, and antimalarial properties .

Organic Light-Emitting Diodes (OLEDs)

The biphenyl structure is used in the production of fluorescent layers for OLEDs. The electronic properties of biphenyl derivatives make them suitable for creating the light-emitting layers in these devices, which are crucial for display and lighting technologies .

Liquid Crystal Building Blocks

Due to their structural properties, biphenyl derivatives are used as building blocks for basic liquid crystals. These materials are essential for the display industry, particularly in devices requiring precise control of light polarization and transmission .

Agricultural Products

Some biphenyl derivatives are utilized in agriculture, where they may function as intermediates in the synthesis of products such as pesticides, herbicides, or growth regulators, contributing to crop protection and yield improvement .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Compounds with a biphenyl nucleus, like fenbufen and flurbiprofen, exhibit anti-inflammatory properties and are used as NSAIDs. These drugs are important for managing pain, fever, and inflammation in various medical conditions .

Asymmetric Synthesis Catalysts

Chiral biphenyl derivatives are used in asymmetric synthesis as ligands for catalysts. They can induce chirality in the synthesis of other compounds, which is vital for producing enantiomerically pure pharmaceuticals .

Organic Synthesis Intermediates

Biphenyl derivatives are intermediates in various organic synthesis reactions, including electrophilic substitution, metalation, and coupling reactions. These reactions are foundational in the synthesis of complex organic molecules .

Topical Retinoids

Derivatives of biphenyl are used in the synthesis of topical retinoids like adapalene, which is used primarily for treating acne vulgaris. These compounds have significant roles in dermatological treatments due to their anti-inflammatory and antibacterial properties .

Safety And Hazards

Propriétés

IUPAC Name |

3-(3-tert-butylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(18)19/h4-11H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFSZLDSORYNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681774 |

Source

|

| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1215206-04-4 |

Source

|

| Record name | 3′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

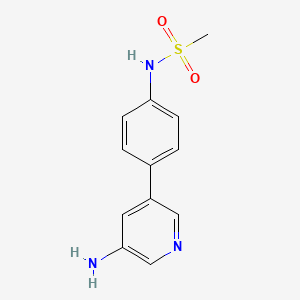

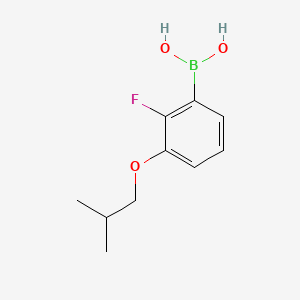

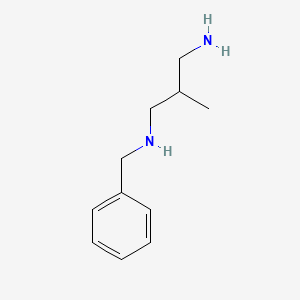

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)